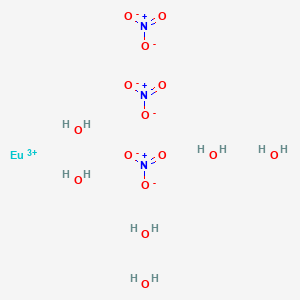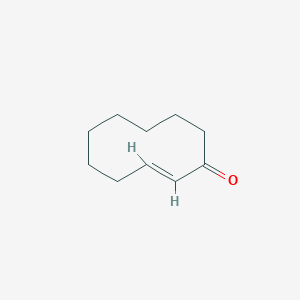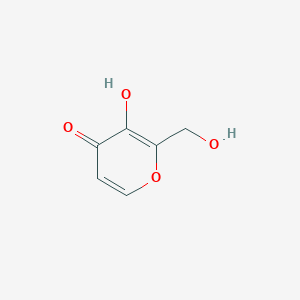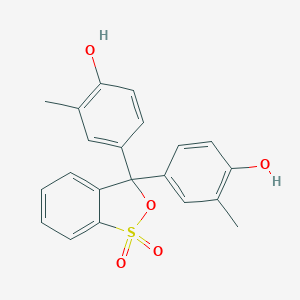
2,3-Dimethyl-2-butanethiol
Descripción general
Descripción
2,3-Dimethyl-2-butanethiol is a chemical compound with the molecular formula C6H14S . It has a molecular weight of 118.24 g/mol . The IUPAC name for this compound is 2,3-dimethylbutane-2-thiol .
Molecular Structure Analysis
The molecular structure of 2,3-Dimethyl-2-butanethiol consists of a butane backbone with two methyl groups and a thiol group attached . The InChI representation of the molecule is InChI=1S/C6H14S/c1-5(2)6(3,4)7/h5,7H,1-4H3 .
Physical And Chemical Properties Analysis
2,3-Dimethyl-2-butanethiol has a density of 0.8±0.1 g/cm³ . Its boiling point is 114.2±8.0 °C at 760 mmHg . The compound has a vapour pressure of 23.8±0.2 mmHg at 25°C and an enthalpy of vaporization of 33.8±3.0 kJ/mol . The flash point is 14.7±18.6 °C . The compound has a molar refractivity of 37.7±0.3 cm³ .
Aplicaciones Científicas De Investigación
Environmental Science: Bioremediation
2,3-Dimethyl-2-butanethiol can be utilized in environmental science, particularly in bioremediation processes. Microorganisms that can metabolize this compound may be employed to detoxify environments contaminated with related thiol compounds, which are often byproducts of industrial activities .
Materials Science: Polymer Synthesis
In materials science, 2,3-Dimethyl-2-butanethiol serves as a monomer or a modifier in the synthesis of specialized polymers. Its thiol group can initiate polymerization or be used to create cross-linked structures, enhancing the material properties such as durability and chemical resistance .
Analytical Chemistry: Chromatography
This compound is valuable in analytical chemistry as a standard or a derivatization agent in gas chromatography. It helps in the identification and quantification of complex mixtures by altering the volatility or detectability of various substances .
Biochemistry: Enzyme Studies
2,3-Dimethyl-2-butanethiol can be used in biochemistry for studying the specificity and mechanism of thiol-reactive enzymes. It can act as a substrate or inhibitor, providing insights into enzyme activities that are crucial for cellular metabolism .
Mecanismo De Acción
Target of Action
2,3-Dimethyl-2-butanethiol is a sulfur analog of alcohols, also known as a thiol . The primary targets of thiols are typically biological macromolecules with which they can form disulfide bonds .
Mode of Action
Thiols, including 2,3-Dimethyl-2-butanethiol, can undergo oxidation reactions to form disulfides . This reaction can be easily reversed, and a disulfide can be reduced back to a thiol by treatment with zinc and acid . This thiol-disulfide interconversion is a key part of numerous biological processes .
Biochemical Pathways
The biochemical pathways affected by 2,3-Dimethyl-2-butanethiol are likely related to its ability to form and break disulfide bonds . Disulfide formation is involved in defining the structure and three-dimensional conformations of proteins, where disulfide “bridges” often form cross-links between cysteine amino-acid units in the protein chains . Disulfide formation is also involved in the process by which cells protect themselves from oxidative degradation .
Result of Action
The molecular and cellular effects of 2,3-Dimethyl-2-butanethiol’s action would be expected to relate to its ability to form and break disulfide bonds. This could potentially affect the structure and function of proteins, and the cellular redox state .
Action Environment
Environmental factors such as pH, temperature, and the presence of oxidizing or reducing agents could influence the action, efficacy, and stability of 2,3-Dimethyl-2-butanethiol. For example, an oxidizing environment would favor the formation of disulfide bonds, while a reducing environment would favor the reduction of disulfide bonds back to thiols .
Propiedades
IUPAC Name |
2,3-dimethylbutane-2-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14S/c1-5(2)6(3,4)7/h5,7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRJLQECEGNIMNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10167673 | |
| Record name | 2-Butanethiol, 2,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10167673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethyl-2-butanethiol | |
CAS RN |
1639-01-6 | |
| Record name | 2-Butanethiol, 2,3-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001639016 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butanethiol, 2,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10167673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What was the purpose of investigating 2,3-dimethyl-2-butanethiol as a potential gas odorant?
A: The research aimed to identify new and effective gas odorants. Natural gas is odorless, and adding a distinct odorant is crucial for detecting leaks and ensuring public safety. The study focused on comparing the properties of 2,3-dimethyl-2-butanethiol with existing odorants to evaluate its suitability as a replacement or addition to the current options. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















